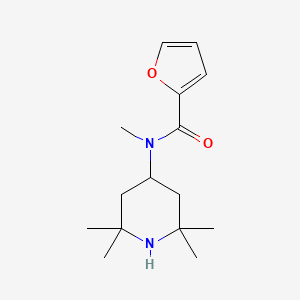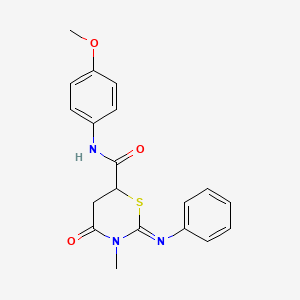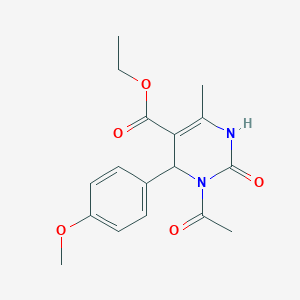![molecular formula C26H20F3N5O2S B11514759 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11514759.png)
2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antidepressant, and anticonvulsant properties . The unique structure of this compound, which includes a triazinoindole core and a trifluoromethoxyphenyl group, contributes to its significant pharmacological potential.
Preparation Methods
The synthesis of 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves several steps:
Starting Material: The tricyclic compound 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione is synthesized by condensing isatin with thiosemicarbazide.
Intermediate Formation: This intermediate is then reacted with chloro N-phenylacetamides, which are derived from different substituted anilines.
Final Product: The final compound is obtained through a condensation reaction between the tricyclic intermediate and the chloro N-phenylacetamides.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions:
Scientific Research Applications
2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide can be compared with other triazinoindole derivatives:
Properties
Molecular Formula |
C26H20F3N5O2S |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C26H20F3N5O2S/c27-26(28,29)36-19-12-10-18(11-13-19)30-22(35)16-37-25-31-24-23(32-33-25)20-8-4-5-9-21(20)34(24)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,30,35) |
InChI Key |
NRXDOUYJJSBLJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-diamino-5-cyano-N-(2,3-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11514677.png)

![4-bromo-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11514696.png)

![5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine](/img/structure/B11514716.png)

![16-nitro-13-phenyl-11-thia-2,9,20-triazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14(19),15,17-nonaene](/img/structure/B11514725.png)

![1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one](/img/structure/B11514739.png)



![(3-Amino-6-butylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11514765.png)

